

But-3-en-2-amine synthesis and characterization

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An In-depth Technical Guide to the Synthesis and Characterization of **But-3-en-2-amine**

Introduction

But-3-en-2-amine, also known as 1-methylallylamine, is a chiral primary amine with applications in organic synthesis. Its structure, featuring both a stereocenter and a vinyl group, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and agrochemicals. More than 80% of all drugs and drug candidates contain an amine functional group, many of which are chiral and can be challenging to prepare.[1] This guide provides a detailed overview of the synthesis and characterization of **but-3-en-2-amine**, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **but-3-en-2-amine** is presented below.



Property	Value	Reference
IUPAC Name	but-3-en-2-amine	[2]
Molecular Formula	C4H9N	[2]
Molecular Weight	71.12 g/mol	[2]
CAS Number	34375-90-1	[2]
Canonical SMILES	CC(C=C)N	[2]
InChlKey	JDCBWJCUHSVVMN- UHFFFAOYSA-N	[2]

Synthesis of But-3-en-2-amine

The synthesis of **but-3-en-2-amine** can be achieved through various methods. A common and direct approach is the reductive amination of but-3-en-2-one (methyl vinyl ketone). For the preparation of enantiomerically enriched **but-3-en-2-amine**, asymmetric synthesis methods are employed, with the use of chiral auxiliaries like tert-butanesulfinamide (tBS) being a prominent and reliable strategy.[3][4]

Method 1: Reductive Amination (Racemic Synthesis)

Reductive amination involves the reaction of a ketone (but-3-en-2-one) with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding amine.

Reaction Scheme: But-3-en-2-one + NH_3 + [Reducing Agent] \rightarrow (±)-But-3-en-2-amine

Method 2: Asymmetric Synthesis via tert-Butanesulfinamide

The use of tert-butanesulfinamide as a chiral auxiliary provides a robust method for the asymmetric synthesis of amines.[1][3][4] The general process involves three main steps:

• Condensation: Reaction of the ketone (but-3-en-2-one) with enantiopure tertbutanesulfinamide to form a chiral N-sulfinylimine.



- Diastereoselective Reduction: Reduction of the C=N bond of the sulfinylimine using a hydride reducing agent. The stereocenter on the sulfinamide directs the hydride attack, leading to a high diastereomeric excess.
- Deprotection: Cleavage of the N-sulfinyl group with a strong acid to yield the enantiomerically enriched primary amine.

Experimental Protocols Protocol 1: Asymmetric Synthesis of (S)-But-3-en-2amine

This protocol is adapted from the general methodology for asymmetric amine synthesis using tert-butanesulfinamide.[3][4]

Step 1: Condensation to form N-sulfinylimine

- To a solution of (R)-tert-butanesulfinamide (1.0 eq) in anhydrous THF (3 M), add but-3-en-2-one (1.2 eq).
- Add a dehydrating agent, such as Ti(OEt)4 (1.5 eq).
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS
 until the starting materials are consumed.
- Upon completion, quench the reaction by carefully adding brine.
- Filter the mixture through a pad of Celite to remove titanium salts.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-sulfinylimine. Purify by column chromatography if necessary.

Step 2: Diastereoselective Reduction



- Dissolve the purified N-sulfinylimine from the previous step in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar).
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Add a solution of L-Selectride® (1 M in THF, 1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
- Stir the reaction at -78 °C for 3-6 hours, monitoring for completion by TLC.
- Quench the reaction by the slow addition of methanol, followed by saturated aqueous NH₄Cl.
- Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 3: Deprotection of the Sulfinyl Group

- Dissolve the crude product from the reduction step in methanol (0.5 M).
- Add a solution of HCl in 1,4-dioxane (4 M, 3.0 eq) and stir at room temperature for 1 hour.
- Concentrate the mixture under reduced pressure.
- Dissolve the residue in diethyl ether and concentrate again to remove excess HCl.
- The resulting solid is the hydrochloride salt of (S)-but-3-en-2-amine. To obtain the free amine, dissolve the salt in water, basify with NaOH (2 M) to pH > 12, and extract with diethyl ether (3x).
- Dry the combined organic layers over anhydrous K₂CO₃, filter, and carefully concentrate to yield the final product.

Protocol 2: General Characterization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy:



- Prepare a sample by dissolving ~5-10 mg of but-3-en-2-amine in 0.6 mL of deuterated chloroform (CDCl₃).
- Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
- Infrared (IR) Spectroscopy:
 - Obtain the IR spectrum using a neat liquid sample on a KBr plate or using an ATR-FTIR spectrometer.
 - Scan in the range of 4000-400 cm⁻¹.
- Mass Spectrometry (MS):
 - Prepare a dilute solution of the amine in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Analyze using an electrospray ionization (ESI) or electron ionization (EI) mass
 spectrometer to determine the molecular weight and fragmentation pattern.

Characterization Data

The following tables summarize typical spectroscopic data for **but-3-en-2-amine**. Actual values may vary slightly depending on the instrumentation and conditions.

¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.80	ddd	1H	-CH=CH ₂
~5.10	d	1H	-CH=CH2(trans)
~5.00	d	1H	-CH=CH ₂ (cis)
~3.40	m	1H	-CH(NH ₂)
~1.40	s (br)	2H	-NH2
~1.15	d	3H	-СН₃



¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
~142.0	-CH=CH ₂
~113.5	-CH=CH ₂
~50.0	-CH(NH ₂)
~23.0	-CH₃

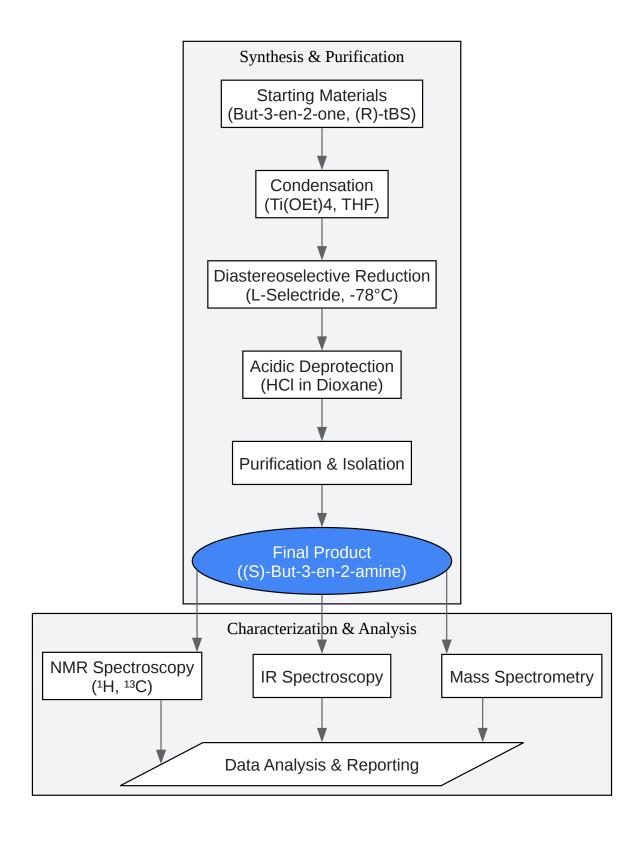
Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
~3380-3300	N-H stretch (primary amine)
~3080	=C-H stretch (alkene)
~2970-2850	C-H stretch (alkane)
~1640	C=C stretch (alkene)
~1590	N-H bend (scissoring)
~990, ~915	=C-H bend (out-of-plane)

Visualizations

The following diagrams illustrate the synthesis workflow and the asymmetric synthesis pathway.

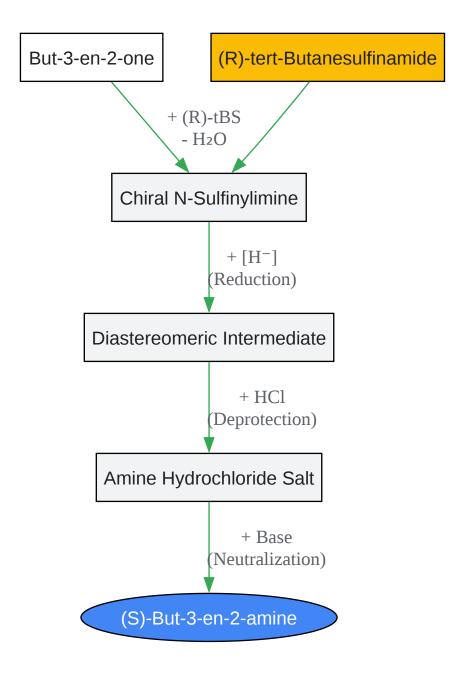




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Caption: General experimental workflow for the synthesis and characterization of **but-3-en-2-amine**.



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Caption: Reaction pathway for the asymmetric synthesis of (S)-but-3-en-2-amine.

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References

- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. But-3-en-2-amine | C4H9N | CID 15584178 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric synthesis of amines using tert-butanesulfinamide PubMed [pubmed.ncbi.nlm.nih.gov]
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